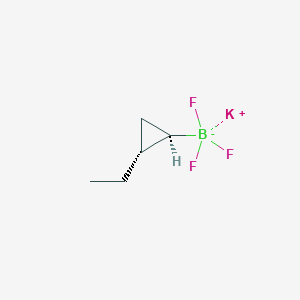
Potassium trans-trifluoro(2-ethylcyclopropyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide is a chemical compound with the molecular formula C5H9BF3K. It is a potassium salt of a trifluoroborate ester, which is commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide typically involves the reaction of [(1R,2R)-2-ethylcyclopropyl]boronic acid with potassium trifluoroborate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to the formation of various substituted boron compounds .
Wissenschaftliche Forschungsanwendungen
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Wirkmechanismus
The mechanism of action of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can form stable complexes with transition metals, which can then participate in catalytic cycles for various chemical transformations. Additionally, the compound can act as a nucleophile in substitution reactions, where the trifluoroborate group is replaced by other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-potassium [(1R,2R)-2-tert-butylcyclopropyl]trifluoroboranuide
- rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide
- rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide
Uniqueness
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide is unique due to its specific structural features, such as the ethyl group on the cyclopropyl ring, which can influence its reactivity and stability. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C5H9BF3K |
|---|---|
Molekulargewicht |
176.03 g/mol |
IUPAC-Name |
potassium;[(1R,2R)-2-ethylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-2-4-3-5(4)6(7,8)9;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5-;/m1./s1 |
InChI-Schlüssel |
KLQHOBWUPALZHB-TYSVMGFPSA-N |
Isomerische SMILES |
[B-]([C@@H]1C[C@H]1CC)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


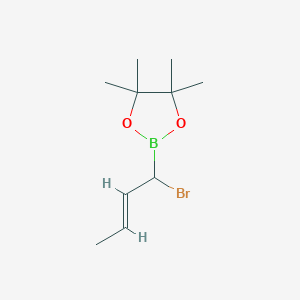
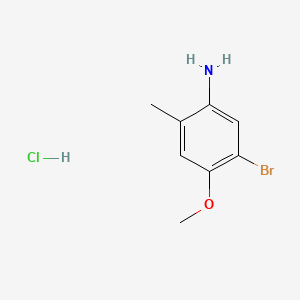

![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)

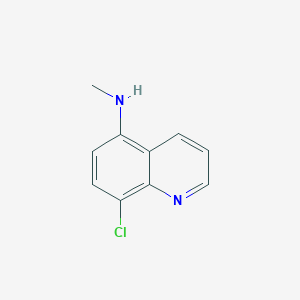
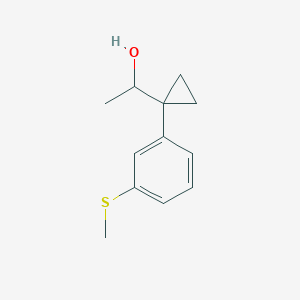
![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
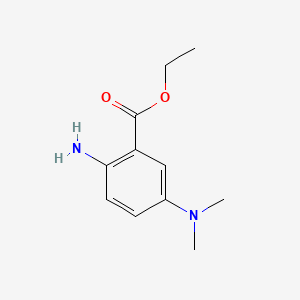
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
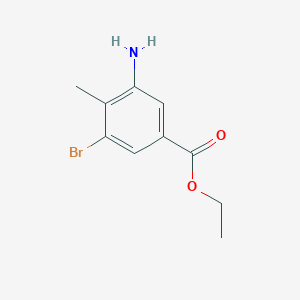
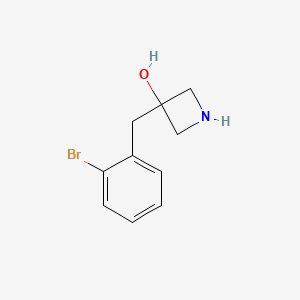
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)
